Stereospecific Role as a Natural Precursor for Erythromycin Biosynthesis
(R)-3-hydroxy-4-methylpentanoic acid is identified as a precursor in the biosynthesis of erythromycin, a clinically vital macrolide antibiotic . This biosynthetic role is inherently stereospecific, distinguishing the (R)-enantiomer from its (S)-counterpart (CAS 63674-22-6) and the racemate (CAS 5980-21-2), which are not recognized as precursors in this pathway. This provides a direct functional differentiation for metabolic engineering and biosynthetic studies.
| Evidence Dimension | Biosynthetic Precursor Activity |
|---|---|
| Target Compound Data | Described as a precursor of the antibiotic erythromycin. |
| Comparator Or Baseline | (S)-3-hydroxy-4-methylpentanoic acid (CAS 63674-22-6) and racemic 3-hydroxy-4-methylpentanoic acid (CAS 5980-21-2). |
| Quantified Difference | Qualitative functional difference: (R)-enantiomer is a biosynthetic precursor; (S)-enantiomer is not described as one. |
| Conditions | Biosynthetic pathway of Saccharopolyspora erythraea (inferred). |
Why This Matters
This validates the (R)-enantiomer's necessity for research in erythromycin biosynthesis and metabolic engineering, where use of the incorrect isomer would fail.
